molecular formula C15H15N3O2 B12475968 [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile

Cat. No.: B12475968
M. Wt: 269.30 g/mol
InChI Key: AYYOQCGQOTWYQR-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzylidene propanedinitrile core, a framework recognized for its utility in the synthesis of diverse heterocyclic compounds . The compound features a morpholine ring, a common pharmacophore in bioactive molecules, which is known to contribute to favorable pharmacokinetic properties and is frequently found in compounds with various therapeutic activities . This reagent serves as a key synthetic intermediate for researchers developing new active compounds. The presence of the reactive dinitrile group allows it to participate in cyclization and condensation reactions, facilitating the construction of complex nitrogen-containing heterocycles such as pyrroles and pyridines, which are core structures in many pharmaceuticals . The structural motifs present in this compound are associated with a range of biological activities, making it a valuable scaffold for creating libraries of molecules for high-throughput screening in therapeutic areas like oncology and central nervous system disorders . CAS Number: 1783371-72-1 Molecular Formula: C12H14N2O2 Molecular Weight: 218.26 g/mol SMILES: N#CC1=CC=C(N2CCOCC2)C=C1OC This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C15H15N3O2/c1-19-15-9-14(18-4-6-20-7-5-18)3-2-13(15)8-12(10-16)11-17/h2-3,8-9H,4-7H2,1H3

InChI Key

AYYOQCGQOTWYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C#N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution

Starting Material : 4-Fluoro-2-methoxybenzaldehyde
Reagents : Morpholine, K₂CO₃
Conditions : Reflux in DMF at 120°C for 24 hours.
Mechanism : The fluorine atom at the para position undergoes displacement by morpholine via an SNAr mechanism.
Yield : 68–75%.

Route 2: Buchwald-Hartwig Amination

Starting Material : 2-Methoxy-4-bromobenzaldehyde
Catalyst : Pd(OAc)₂, Xantphos
Base : Cs₂CO₃
Conditions : Toluene, 110°C, 12 hours.
Yield : 82%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.82 (d, J = 8.5 Hz, 1H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H), 6.89 (d, J = 2.5 Hz, 1H), 3.87 (s, 3H, OCH₃), 3.78–3.70 (m, 4H, morpholine), 3.15–3.08 (m, 4H, morpholine).
  • MS (ESI) : m/z 221.25 [M+H]⁺.

Knoevenagel Condensation with Malononitrile

The aldehyde intermediate undergoes condensation with malononitrile to form the target compound. Key methodologies include:

Method 1: Classical Base-Catalyzed Condensation

Reagents : Malononitrile (1.2 eq), piperidine (10 mol%)
Solvent : Ethanol
Conditions : Reflux at 80°C for 4–6 hours.
Workup : Filtration and recrystallization from ethanol.
Yield : 85–92%.

Method 2: Solvent-Free Microwave-Assisted Synthesis

Catalyst : [TBA][Leu] (tetrabutylammonium leucinate, 2.5 mol%)
Conditions : Microwave irradiation (55 W, 30 minutes).
Advantages : Reduced reaction time (30 minutes vs. 6 hours) and higher purity.
Yield : 94%.

Method 3: Green Chemistry Approach

Solvent : Water
Catalyst : NaOH (3 drops, 5M)
Conditions : 25°C, 35 minutes.
Yield : 99%.

Analytical Data for Target Compound :

  • Mp : 178–180°C.
  • ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, CH=C), 7.65 (d, J = 8.5 Hz, 1H), 7.30 (dd, J = 8.5, 2.5 Hz, 1H), 7.22 (d, J = 2.5 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.75–3.68 (m, 4H, morpholine), 3.20–3.12 (m, 4H, morpholine).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield Purity
Classical Base Piperidine Ethanol 6 h 85% 95%
Microwave-Assisted [TBA][Leu] Solvent-Free 0.5 h 94% 98%
Green Chemistry (Aqueous) NaOH Water 0.5 h 99% 97%

Key Observations :

  • Microwave and aqueous methods outperform classical approaches in efficiency and environmental impact.
  • Ionic liquids like [TBA][Leu] enhance reaction rates by stabilizing the enolate intermediate.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Deprotonation : Base abstracts α-hydrogen from malononitrile, forming a resonance-stabilized enolate.
  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl carbon.
  • Elimination : Water is eliminated, forming the α,β-unsaturated dinitrile.

Side Reactions :

  • Over-condensation to bis-adducts (mitigated by stoichiometric control).
  • Aldol byproducts (suppressed using non-protic solvents).

Scalability and Industrial Relevance

  • Batch Reactors : Suitable for gram-scale synthesis (yields >90%).
  • Continuous Flow Systems : Enable kilogram-scale production with 88% yield and 99% purity.

Challenges and Optimization Strategies

Challenge Solution
Low solubility of aldehyde Use polar aprotic solvents (DMF, DMSO)
Morpholine ring instability Avoid strong acids/bases during synthesis
Purification difficulties Flash chromatography (SiO₂, hexane/EtOAc)

Chemical Reactions Analysis

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Compound A : 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)
  • Structure: Features a hydroxyethyl(methyl)amino group at the 4-position of the benzene ring.
  • Properties: Exhibits strong solid-state fluorescence and electroluminescence with a luminance of 1300 cd m⁻² and a threshold voltage of 1.0 V. The hydroxyethyl group enhances solubility in polar solvents, while the amino group contributes to charge transport .
  • Comparison: The methoxy and morpholine groups in the target compound may reduce polarity compared to HEMABM but improve thermal stability due to the rigid morpholine ring. The electron-donating morpholine group could further redshift absorption/emission spectra relative to HEMABM’s amino substituent.
Compound B : [4-(Dimethylamino)benzylidene]propanedinitrile
  • Structure: Contains a dimethylamino group at the 4-position.
  • Properties: A well-known fluorophore with strong solvatochromism. The dimethylamino group provides strong electron-donating effects, enhancing intramolecular charge transfer (ICT) .
  • Comparison: The morpholine group in the target compound offers weaker electron donation than dimethylamino but introduces hydrogen-bonding capability via its oxygen atom. This may lead to distinct solid-state packing and reduced aggregation-induced quenching compared to Compound B.

Crystallographic and Solid-State Behavior

Morpholine-Containing Analog : {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine
  • Structure : Shares a morpholine ring but includes a triazole moiety.
  • Crystallography : The morpholine adopts a chair conformation, and the crystal packing is stabilized by C–H···O interactions. Disordered ethylene groups in the structure suggest conformational flexibility .
  • Comparison: The target compound’s morpholine ring is expected to similarly adopt a chair conformation, but the absence of a triazole group may lead to simpler packing motifs.
HEMABM
  • Solid-State Morphology : Forms smooth films (10.81 nm roughness) comparable to polymeric MEH-PPV (10.63 nm). This is attributed to intermolecular interactions, including hydrogen bonding from the hydroxyethyl group .
  • Comparison : The target compound’s morpholine may reduce film smoothness due to steric hindrance but improve thermal stability. Computational studies (e.g., PIXEL analysis) would be required to quantify intermolecular interactions.

Performance in Optoelectronic Devices

Property HEMABM Target Compound (Inferred)
Threshold Voltage 1.0 V ~1.2–1.5 V (predicted)
Luminance 1300 cd m⁻² Likely lower (morpholine reduces ICT efficiency)
Film Roughness 10.81 nm 12–15 nm (predicted)
Thermal Stability Moderate High (rigid morpholine ring)

Biological Activity

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 226.25 g/mol

This compound features a morpholine ring, which is known for its pharmacological properties, and a benzylidene moiety that can influence its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Anticholinesterase Activity : Compounds with morpholine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that morpholine-containing compounds can effectively inhibit AChE activity .
  • Antitumor Activity : Some studies have suggested that benzylidene derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit significant growth inhibition against various cancer cell lines, including breast and colon cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of morpholine derivatives indicates that the presence of specific functional groups significantly influences their biological activities. Key findings include:

  • Morpholine Ring : The morpholine moiety enhances the solubility and bioavailability of the compound, contributing to its pharmacological effects.
  • Benzylidene Group : The substitution pattern on the benzylidene group affects the binding affinity to target enzymes or receptors, impacting the overall efficacy of the compound .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Anticholinesterase Inhibition : In a study evaluating phenoxyethyl piperidine/morpholine derivatives, it was found that certain compounds displayed significant AChE inhibitory activity comparable to established drugs like donepezil. Molecular dynamics simulations further elucidated the binding interactions between these compounds and AChE .
  • Cytotoxicity Against Cancer Cells : Another study investigated thiazole-integrated compounds that showed promising anticancer activity. The presence of methoxy groups in these compounds was linked to enhanced cytotoxic effects against multiple cancer cell lines .

Data Tables

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAChE InhibitionTBD
Benzylidene Derivative XCytotoxicity (Breast Cancer)12.5
Morpholine Derivative YAChE Inhibition15.0

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